
6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione, also known as DMPEAQ, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMPEAQ belongs to the quinazoline family of compounds and has a unique chemical structure that allows it to interact with biological systems in various ways.
科学的研究の応用
Synthesis and Chemical Properties
Quinazoline derivatives have been synthesized and evaluated for various pharmacological activities due to their significant basicity and luminescent properties. For instance, benzo[h]quinoline and benzo[h]quinazoline derivatives have been examined as fluorescent proton sponge analogues, displaying high basicity and luminescence in the visible region, distinguishing them from other compounds in their class (Pozharskii et al., 2016). These properties are crucial for applications in chemical sensing and molecular imaging.
Pharmacological Applications
Quinazoline derivatives have been explored for their antimalarial, cytotoxic, antimycobacterial, and antimicrobial activities. A notable study synthesized approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity and promising drug leads (Mizukawa et al., 2021). Furthermore, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, related to quinazoline, showed potent cytotoxic activities against various cancer cell lines (Deady et al., 2003).
Biological and Analytical Applications
Quinazoline derivatives have also found applications in biological sensing. For example, a novel quinoline derivative-based two-photon fluorescent probe was developed for tracking superoxide anion in organisms with specific "turn-on" fluorescence response, demonstrating its potential for in vivo imaging of inflammatory response (Li et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione involves the reaction of 2-amino-5-methoxybenzoic acid with 2-phenylethylamine to form an amide intermediate. This intermediate is then cyclized with carbon disulfide and sodium hydroxide to form the desired product.", "Starting Materials": [ "2-amino-5-methoxybenzoic acid", "2-phenylethylamine", "carbon disulfide", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-amino-5-methoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.", "Step 2: Cyclize the amide intermediate with carbon disulfide and sodium hydroxide to form the desired product, 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione." ] } | |
CAS番号 |
901868-56-2 |
分子式 |
C18H19N3O2S |
分子量 |
341.43 |
IUPAC名 |
6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-22-15-10-13-14(11-16(15)23-2)20-18(24)21-17(13)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,21,24) |
InChIキー |
HNJQVYGVEBWXAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=CC=C3)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2973976.png)
![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)
![N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide](/img/structure/B2973981.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2973983.png)
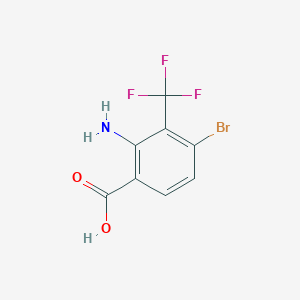
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol](/img/structure/B2973987.png)
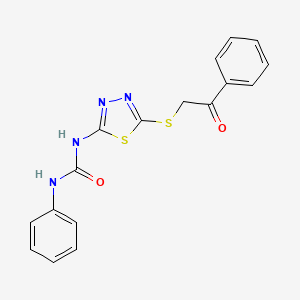
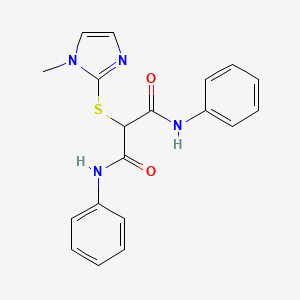
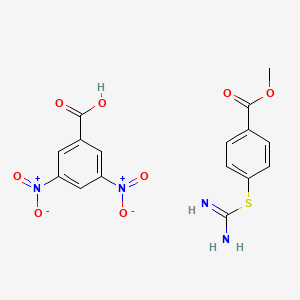
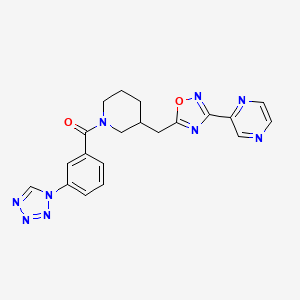
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2973994.png)
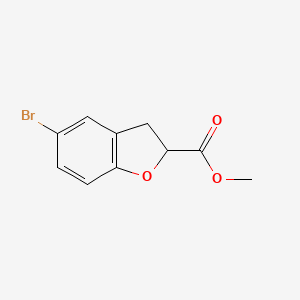
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973997.png)